An In-Depth Technical Guide to B-(4'-Formyl[1,1'-biphenyl]-3-yl)boronic Acid: A Versatile Bifunctional Building Block
An In-Depth Technical Guide to B-(4'-Formyl[1,1'-biphenyl]-3-yl)boronic Acid: A Versatile Bifunctional Building Block
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid, a key building block in modern organic synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, and diverse reactivity, highlighting its significance as a strategic intermediate in the development of pharmaceuticals and advanced materials.
Core Molecular Architecture and Identity
B-(4'-Formyl[1,1'-biphenyl]-3-yl)boronic acid is a bifunctional organoboron compound distinguished by a biphenyl scaffold. This framework is strategically substituted with two key functional groups: a boronic acid (-B(OH)_2) at the 3-position and a formyl (aldehyde, -CHO) group at the 4'-position. This specific arrangement offers two orthogonal points for chemical modification, making it an exceptionally valuable tool for constructing complex molecular architectures.
| Property | Value | Source |
| CAS Number | 1106837-43-7 | [1] |
| Molecular Formula | C₁₃H₁₁BO₃ | [1] |
| Molecular Weight | 226.04 g/mol | [1] |
| Appearance | Typically a white to off-white solid | [2] |
| Solubility | Generally, sparingly soluble in cold water, with increased solubility in hot water and many organic solvents. | [2] |
The boronic acid group is a weak Lewis acid, with the boron atom possessing a vacant p-orbital, rendering it susceptible to nucleophilic attack. This feature is central to its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The aldehyde group, on the other hand, is a classic electrophilic center, enabling a wide array of transformations such as nucleophilic additions, reductions, and oxidations.
Synthesis and Chemical Reactivity
The synthesis of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid typically involves a Suzuki-Miyaura cross-coupling reaction between a suitably protected 3-bromophenylboronic acid derivative and 4-formylphenylboronic acid, or vice-versa. Alternatively, one could start with a pre-formed 3-bromo-4'-formylbiphenyl and introduce the boronic acid moiety via a lithium-halogen exchange followed by quenching with a borate ester.[3]
The Suzuki-Miyaura Cross-Coupling Reaction
The boronic acid functionality is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[4] In this context, B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid serves as an excellent coupling partner with various aryl or vinyl halides (or triflates), enabling the synthesis of complex, poly-aromatic systems. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.[5]
Causality in Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical and substrate-dependent. For instance, sterically hindered coupling partners may require bulky phosphine ligands to facilitate the catalytic cycle. The base is not merely a proton scavenger but actively participates in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[4]
Reactivity of the Formyl Group
The aldehyde group at the 4'-position provides a second, distinct reaction site. This allows for a modular approach to synthesis, where the core biphenyl structure can be elaborated either before or after further modifications at the aldehyde. Key transformations include:
-
Oxidation: Conversion to a carboxylic acid, providing another linkage point for amidation or esterification.
-
Reduction: Formation of a primary alcohol, which can be used in ether or ester synthesis.
-
Reductive Amination: A one-pot reaction with an amine and a reducing agent to form secondary or tertiary amines, a common motif in pharmacologically active molecules.
-
Wittig Reaction: Formation of a carbon-carbon double bond, extending the conjugated system.
This dual reactivity allows for the generation of large chemical libraries from a single, advanced intermediate.
Applications in Drug Discovery and Materials Science
A Privileged Scaffold in Medicinal Chemistry
The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its semi-rigid structure allows it to present appended functional groups in a well-defined spatial orientation for optimal interaction with biological targets. Boronic acids themselves are increasingly recognized as important pharmacophores, with several boron-containing drugs approved for clinical use. They can act as inhibitors of serine proteases by forming a stable, tetrahedral intermediate with the active site serine residue.
B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid is therefore a highly valuable starting material for synthesizing potential therapeutic agents. The aldehyde can be derivatized to introduce various pharmacophoric groups, while the boronic acid can be used for late-stage diversification via Suzuki coupling or can be part of the final active molecule itself.
Building Block for Advanced Materials
The extended π-conjugated system of the biphenyl core makes this molecule a candidate for applications in materials science. Through polymerization or incorporation into larger conjugated systems, it can be used to synthesize materials for organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. The boronic acid group can also be used to form reversible covalent bonds with diols, enabling the construction of self-healing polymers or stimuli-responsive hydrogels.[6]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid with an aryl bromide.
Self-Validating System: The success of this reaction is validated by the consumption of starting materials and the appearance of a new, less polar product, which can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by spectroscopic methods like NMR and Mass Spectrometry.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel suitable for inert atmosphere techniques (e.g., a Schlenk flask), combine B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid (1.2 equivalents), the desired aryl bromide (1.0 equivalent), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).[7]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%).
-
Solvent and Degassing: Add a solvent mixture, often a combination of an organic solvent like toluene or dioxane and an aqueous solution. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by several freeze-pump-thaw cycles. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[7]
Spectral Data Insights
While a dedicated spectrum for this specific molecule is not provided, its structural features allow for predictable spectroscopic signatures.
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). A distinct singlet for the aldehyde proton would be observed at a downfield chemical shift (approx. 9.9-10.1 ppm). A broad, exchangeable singlet corresponding to the two protons of the B(OH)₂ group would also be present, typically between 4-6 ppm, although its position can vary.
-
¹³C NMR: A signal for the aldehyde carbonyl carbon would appear around 190-195 ppm. Multiple signals in the aromatic region (120-150 ppm) would be observed, with the carbon attached to the boron atom appearing as a broad signal due to quadrupolar relaxation.
-
¹¹B NMR: The ¹¹B NMR spectrum is highly diagnostic for boronic acids. A chemical shift of approximately 30 ppm is expected for the trigonal planar (sp²) boron atom in the free acid.[7]
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹, and a broad O-H stretch for the boronic acid group around 3200-3400 cm⁻¹.
Conclusion
B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid is a strategically designed bifunctional molecule that serves as a powerful and versatile building block in organic synthesis. Its dual reactivity, embodied by the boronic acid and formyl groups, allows for the efficient and modular construction of complex molecules. This makes it an invaluable intermediate for researchers in drug discovery, where the biphenyl scaffold is prevalent, and in materials science for the development of novel functional organic materials. A thorough understanding of its properties and reactivity is key to unlocking its full synthetic potential.
References
-
ResearchGate. (n.d.). The coupling reaction of arylboronic acids with aryl halides for the synthesis of biaryl 3. Retrieved from [Link]
-
ACS Publications. (2019, October 11). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]
-
PMC. (2006, October 23). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). boronic esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. Retrieved from [Link]
-
SciSpace. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Retrieved from [Link]
-
DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]
-
PMC. (2023, November 11). Phenylboronic Acid and Amino Bifunctional Modified Adsorbent for Quickly Separating Phenolic Acids from Crude Extract of Clerodendranthus spicatus and Evaluation of Their Antioxidant and Hypoglycemic Activities. Retrieved from [Link]
-
Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]
-
EPA. (n.d.). Boronic acid, B-(3-fluoro-2-formyl-4-methoxyphenyl)- Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of boronic acids: past and present. Retrieved from [Link]
-
RSC Publishing. (2023, May 23). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US20040049050A1 - Method for producing formylphenylboronic acids.
-
VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
Sources
- 1. 1106837-43-7|(4'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
